molecular formula C9H13ClN2O3 B6281725 3-(piperidin-4-yl)-1,2-oxazole-4-carboxylic acid hydrochloride CAS No. 2309465-48-1

3-(piperidin-4-yl)-1,2-oxazole-4-carboxylic acid hydrochloride

Cat. No.: B6281725
CAS No.: 2309465-48-1
M. Wt: 232.66 g/mol
InChI Key: XNEPZWZBEXVCBF-UHFFFAOYSA-N
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Description

3-(piperidin-4-yl)-1,2-oxazole-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)-1,2-oxazole-4-carboxylic acid hydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring The piperidine ring can be introduced through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)-1,2-oxazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(piperidin-4-yl)-1,2-oxazole-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yl)-1,2-oxazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid share the piperidine ring structure.

    Oxazole derivatives: Compounds such as 2-oxazolecarboxylic acid feature the oxazole ring.

    Carboxylic acid derivatives: Compounds like 4-carboxyphenylboronic acid contain the carboxylic acid functional group.

Uniqueness

3-(piperidin-4-yl)-1,2-oxazole-4-carboxylic acid hydrochloride is unique due to the combination of its structural features. The presence of both piperidine and oxazole rings, along with the carboxylic acid group, provides a versatile scaffold for the development of new compounds with potential biological activity. This combination of features is not commonly found in other compounds, making it a valuable target for research and development.

Properties

CAS No.

2309465-48-1

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

3-piperidin-4-yl-1,2-oxazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)7-5-14-11-8(7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H,12,13);1H

InChI Key

XNEPZWZBEXVCBF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC=C2C(=O)O.Cl

Purity

95

Origin of Product

United States

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